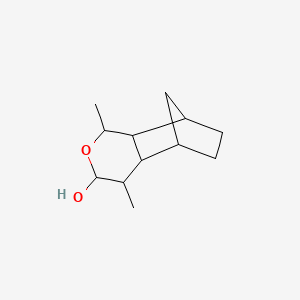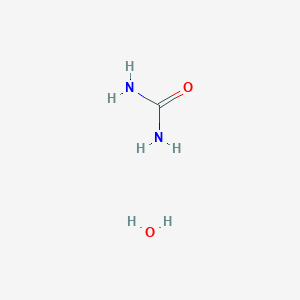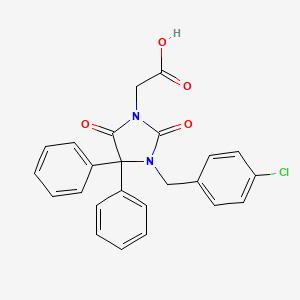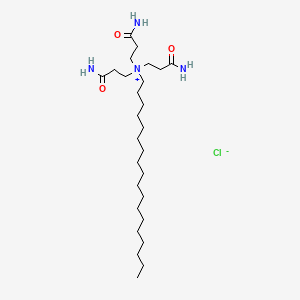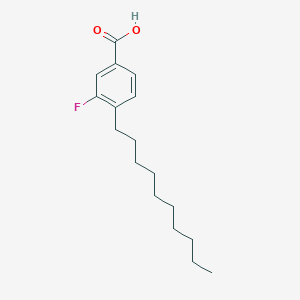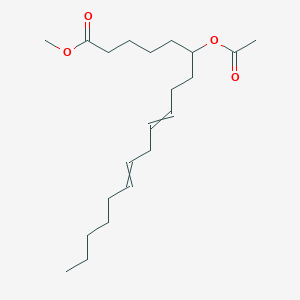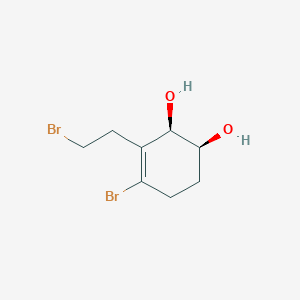
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol is an organic compound that belongs to the class of cyclohexene derivatives. This compound features a cyclohexene ring substituted with bromine atoms and hydroxyl groups, making it an interesting subject for chemical research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol typically involves the bromination of a suitable cyclohexene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,2-dione, while reduction may produce a cyclohexane derivative.
Scientific Research Applications
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as its role in a biochemical reaction or its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-4-bromo-3-(2-chloroethyl)cyclohex-3-ene-1,2-diol: Similar structure but with chlorine instead of bromine.
(1S,2R)-4-bromo-3-(2-hydroxyethyl)cyclohex-3-ene-1,2-diol: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
The uniqueness of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and potential applications. The presence of two bromine atoms and two hydroxyl groups in a specific configuration makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Properties
CAS No. |
172484-96-7 |
|---|---|
Molecular Formula |
C8H12Br2O2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C8H12Br2O2/c9-4-3-5-6(10)1-2-7(11)8(5)12/h7-8,11-12H,1-4H2/t7-,8+/m0/s1 |
InChI Key |
OGTUKHQQXUMHFY-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC(=C([C@H]([C@H]1O)O)CCBr)Br |
Canonical SMILES |
C1CC(=C(C(C1O)O)CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


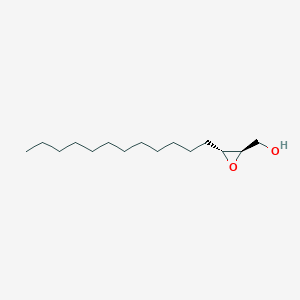
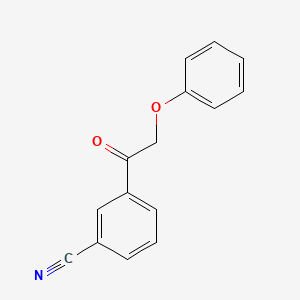
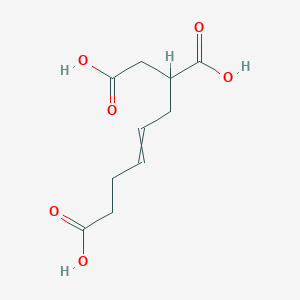
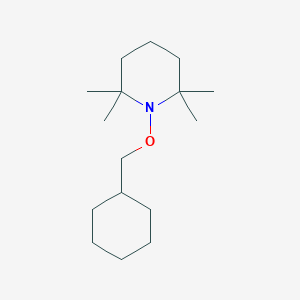
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
